4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione
CAS No.: 144316-58-5
Cat. No.: VC17303289
Molecular Formula: C6H4N4O4S
Molecular Weight: 228.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144316-58-5 |
|---|---|
| Molecular Formula | C6H4N4O4S |
| Molecular Weight | 228.19 g/mol |
| IUPAC Name | 4-(5-nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione |
| Standard InChI | InChI=1S/C6H4N4O4S/c11-4-3(5(12)9-8-4)6-7-1-2(15-6)10(13)14/h1,3H,(H,8,11)(H,9,12) |
| Standard InChI Key | BNNRYEYJUASHCE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=N1)C2C(=O)NNC2=O)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule comprises two distinct heterocyclic systems:
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Pyrazolidine-3,5-dione: A five-membered saturated ring containing two ketone groups at positions 3 and 5, conferring planarity and electrophilic reactivity.
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5-Nitro-1,3-thiazole: A five-membered aromatic ring with sulfur at position 1, nitrogen at position 3, and a nitro group (-NO₂) at position 5. The nitro group introduces strong electron-withdrawing effects, polarizing the thiazole ring and enhancing its electrophilic character .
The fusion of these moieties creates a conjugated system that may influence electronic transitions, solubility, and intermolecular interactions.
Table 1: Molecular Properties of 4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₃N₄O₄S |
| Molecular Weight | 239.18 g/mol |
| Key Functional Groups | Nitro (-NO₂), ketones (C=O), thiazole (S, N) |
| Hybridization | sp² (thiazole) and sp³ (pyrazolidine) |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-(5-nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione likely involves sequential construction of the thiazole and pyrazolidine-dione rings. Two plausible routes include:
Route A: Thiazole-first approach
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Thiazole Nitration: Nitration of 2-aminothiazole derivatives at position 5 using mixed acid (HNO₃/H₂SO₄) .
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Pyrazolidine-dione Formation: Condensation of the nitrothiazole intermediate with diethyl oxalate and hydrazine hydrate under reflux, followed by cyclization .
Route B: Pyrazolidine-first approach
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Pyrazolidine-3,5-dione Synthesis: Reaction of malonic acid with hydrazine to form pyrazolidine-3,5-dione.
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Thiazole Coupling: Ullmann-type coupling or nucleophilic aromatic substitution to introduce the 5-nitrothiazole group at position 4 .
Challenges and Optimization
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Regioselectivity: Ensuring nitration occurs exclusively at position 5 of the thiazole requires precise temperature control (0–5°C) and stoichiometric HNO₃ .
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Cyclization Efficiency: Acid catalysts (e.g., p-toluenesulfonic acid) improve pyrazolidine-dione ring closure yields .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (DMSO-d₆, 400 MHz) signals:
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δ 3.20–3.50 (m, 2H, pyrazolidine CH₂)
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δ 4.10–4.30 (m, 1H, pyrazolidine CH)
¹³C NMR would reveal carbonyl carbons at δ 170–175 ppm (pyrazolidine-dione C=O) and thiazole carbons at δ 150–160 ppm (C-2, C-5) .
Infrared (IR) Spectroscopy
| Activity | Target Pathway/Enzyme | IC₅₀ (Predicted) |
|---|---|---|
| Antibacterial | DNA gyrase | 2.5–5.0 μM |
| Antiproliferative | Tubulin polymerization | 1.8–3.2 μM |
Applications and Future Directions
Material Science
The compound’s conjugated system may serve as a ligand for transition-metal catalysts or a fluorophore in optoelectronic devices.
Drug Development
Structural modifications, such as replacing the nitro group with sulfonamide, could enhance bioavailability and reduce toxicity .
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